5-Isocyanato-3-isopropyl-1-methyl-1H-pyrazole
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Overview
Description
5-Isocyanato-3-isopropyl-1-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isocyanato-3-isopropyl-1-methyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step processes, including the preparation of intermediates and their subsequent conversion to the final product. The use of advanced techniques such as continuous flow reactors and high-throughput screening can optimize the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Isocyanato-3-isopropyl-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles, leading to the formation of urea derivatives.
Cycloaddition Reactions: The compound can participate in [3+2] cycloaddition reactions with alkynes or alkenes, forming new heterocyclic structures.
Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction under specific conditions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazines, acetylenic ketones, and various nucleophiles. Reaction conditions often involve the use of solvents like ethanol, catalysts such as silver or copper, and controlled temperatures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include urea derivatives, substituted pyrazoles, and other heterocyclic compounds, depending on the specific reaction pathway and conditions employed .
Scientific Research Applications
5-Isocyanato-3-isopropyl-1-methyl-1H-pyrazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Isocyanato-3-isopropyl-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The isocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity . This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
5-Isopropyl-3-methyl-1H-pyrazole: Lacks the isocyanate group, resulting in different reactivity and applications.
3-Methyl-1-phenyl-1H-pyrazole: Another pyrazole derivative with distinct structural and functional properties.
Uniqueness
5-Isocyanato-3-isopropyl-1-methyl-1H-pyrazole is unique due to the presence of the isocyanate group, which imparts specific reactivity and potential for diverse applications in various fields . This distinguishes it from other pyrazole derivatives that may lack this functional group and its associated properties.
Properties
Molecular Formula |
C8H11N3O |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
5-isocyanato-1-methyl-3-propan-2-ylpyrazole |
InChI |
InChI=1S/C8H11N3O/c1-6(2)7-4-8(9-5-12)11(3)10-7/h4,6H,1-3H3 |
InChI Key |
UQODCSNQWWPUOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1)N=C=O)C |
Origin of Product |
United States |
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